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Compound of Interest

Compound Name: (R)-3-aminopyrrolidin-2-one

Cat. No.: B111392 Get Quote

Introduction: (R)-3-aminopyrrolidin-2-one is a chiral heterocyclic compound featuring a five-

membered γ-lactam ring. Its stereospecific configuration and functional groups—a primary

amine and a lactam—make it a valuable and versatile building block in medicinal chemistry and

drug development. This molecule serves as a key intermediate in the synthesis of complex,

biologically active compounds, particularly as a scaffold for enzyme inhibitors and receptor

antagonists. The pyrrolidinone core is found in a wide array of pharmacologically active agents,

highlighting its importance in the design of novel therapeutics.[1][2]

Core Chemical Properties
The fundamental chemical and physical properties of (R)-3-aminopyrrolidin-2-one are

summarized below. These identifiers and values are crucial for researchers in sourcing,

handling, and characterizing the compound. While data for the specific (R)-enantiomer is

limited, properties can be inferred from its racemate and the corresponding (S)-enantiomer.
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Property Value Source

IUPAC Name (3R)-3-aminopyrrolidin-2-one N/A

Synonyms (R)-3-Amino-2-pyrrolidinone N/A

CAS Number

Not explicitly found for (R)-

isomer. (S)-isomer is 4128-00-

1. Racemate is 2483-65-0.

[3][4]

Molecular Formula C₄H₈N₂O [4]

Molecular Weight 100.12 g/mol [4][5]

Appearance
Expected to be a solid at room

temperature.
[3]

Melting Point 120-130 °C (for (S)-isomer) [3]

Boiling Point
305.6 ± 35.0 °C at 760 mmHg

(Predicted for (S)-isomer)
[3]

SMILES N[C@@H]1CCNC1=O N/A

InChI Key
YNDAMDVOGKACTP-

SSDOTTSWSA-N
N/A

LogP -2.77 (Predicted for (S)-isomer) [3]

Topological Polar Surface Area 55.12 Å² [3][5]

Spectroscopic Data Profile
Detailed spectroscopic analysis is essential for confirming the structure and purity of (R)-3-
aminopyrrolidin-2-one. Below is a profile of expected spectroscopic characteristics based on

its functional groups and data from analogous structures.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the protons on

the pyrrolidinone ring and the amine group.
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-NH₂ Protons: A broad singlet typically appearing in the 1.5-3.5 ppm range, which is

exchangeable with D₂O.[6]

-CH-NH₂ (C3-H): A multiplet around 3.5-4.0 ppm.

-CH₂- (C4-H₂): A complex multiplet pattern in the 2.0-2.8 ppm range.

-CH₂-NH- (C5-H₂): A multiplet around 3.2-3.6 ppm, deshielded by the adjacent nitrogen

atom.[6]

Lactam N-H: A broad singlet, typically downfield (>7.0 ppm).

¹³C NMR Spectroscopy
The carbon spectrum will provide key information about the carbon framework.

Carbonyl Carbon (-C=O): A signal in the downfield region, typically between 170-180 ppm.

-CH-NH₂ (C3): A signal around 45-55 ppm.

-CH₂- (C4): A signal in the 25-35 ppm range.

-CH₂-NH- (C5): A signal around 40-50 ppm.

Infrared (IR) Spectroscopy
The IR spectrum is dominated by absorptions from the amine and lactam functional groups.

N-H Stretch (Primary Amine): Two characteristic sharp to medium bands are expected in the

3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching.[6]

C=O Stretch (Lactam): A strong, sharp absorption band typically appears around 1670-1700

cm⁻¹.

N-H Bend (Amine): A band in the 1590-1650 cm⁻¹ region.

C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)
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Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): A peak at m/z = 100, corresponding to the molecular weight.

Fragmentation: Common fragmentation patterns would involve the loss of the amino group (-

NH₂) or cleavage of the lactam ring.

Experimental Protocols
Representative Synthesis of Chiral 3-Aminopyrrolidin-2-
one
A common strategy for synthesizing chiral 3-aminopyrrolidin-2-ones involves starting from a

readily available chiral precursor, such as a protected amino acid. The following protocol is a

representative example based on established chemical transformations for similar heterocyclic

compounds.

Objective: To synthesize (R)-3-aminopyrrolidin-2-one from a suitable chiral starting material.

Materials:

N-Boc-(R)-2,4-diaminobutyric acid

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Trifluoroacetic acid (TFA)

Sodium bicarbonate solution

Drying agent (e.g., MgSO₄ or Na₂SO₄)

Silica gel for column chromatography

Procedure:

Cyclization (Lactam Formation):
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Dissolve N-Boc-(R)-2,4-diaminobutyric acid in an anhydrous solvent like dichloromethane

under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add a solution of a coupling agent (e.g., DCC) dropwise to the reaction mixture.

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The

progress can be monitored by Thin Layer Chromatography (TLC).

Upon completion, filter the reaction mixture to remove the urea byproduct. Concentrate the

filtrate under reduced pressure.

Purify the resulting crude product, Boc-(R)-3-aminopyrrolidin-2-one, by silica gel column

chromatography.

Deprotection of the Amine:

Dissolve the purified Boc-protected intermediate in dichloromethane.

Add an excess of trifluoroacetic acid (TFA) to the solution at room temperature and stir for

2-4 hours until the deprotection is complete (monitored by TLC).

Remove the solvent and excess TFA under reduced pressure.

Dissolve the residue in a minimal amount of water and neutralize carefully with a saturated

sodium bicarbonate solution.

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or

dichloromethane).

Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate

under reduced pressure to yield the final product, (R)-3-aminopyrrolidin-2-one.

Applications in Research and Drug Development
(R)-3-aminopyrrolidin-2-one is a valuable chiral synthon due to its rigid, conformationally

restricted structure. This property is highly desirable in drug design to enhance binding affinity
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and selectivity for biological targets.

Enzyme Inhibitors: It is used in the preparation of conformationally restricted inhibitors of

enzymes such as angiotensin-converting enzyme (ACE), which are critical in managing

hypertension.[7]

Receptor Antagonists: The scaffold is employed in the synthesis of 2-aminoquinolines, which

act as antagonists for the melanin-concentrating hormone receptor (MCH-1R), a target for

obesity and metabolic disorders.[7]

Beta-Amyloid Peptide Inhibitors: This compound is also utilized in creating molecules

designed to inhibit the release or synthesis of β-amyloid peptides, which are implicated in

Alzheimer's disease.[7]

Mandatory Visualizations
Logical Synthesis Workflow
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Caption: A generalized workflow for the synthesis of (R)-3-aminopyrrolidin-2-one.

Chemical Reactivity Pathways
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Caption: Key reactive sites and potential transformations of the title compound.

Safety and Handling
(R)-3-aminopyrrolidin-2-one and its related compounds are classified with several hazards.

Appropriate safety measures are critical when handling this chemical in a laboratory setting.

GHS Hazard Classification (based on racemate/analogues):[5]

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

Skin Irritation (Category 2): H315 - Causes skin irritation.

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation:

H335 - May cause respiratory irritation.

Recommended Handling Procedures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away

from incompatible materials such as strong oxidizing agents.

First Aid:

If Swallowed: Rinse mouth and seek immediate medical attention.

If on Skin: Remove contaminated clothing and wash the affected area thoroughly with

soap and water.

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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